molecular formula C15H17ClN2O2 B564761 Climbazole-d4 CAS No. 1185117-79-6

Climbazole-d4

Cat. No.: B564761
CAS No.: 1185117-79-6
M. Wt: 296.787
InChI Key: OWEGWHBOCFMBLP-UGWFXTGHSA-N
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Description

Climbazole-d4 is a deuterated form of climbazole, a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of climbazole due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Climbazole-d4 involves the incorporation of deuterium atoms into the climbazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for climbazole. The reaction conditions typically involve the use of organic solvents such as methanol or chloroform, and the reactions are carried out under controlled temperatures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated raw materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms, which is crucial for the compound’s use in research applications.

Chemical Reactions Analysis

Types of Reactions

Climbazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form deuterated analogs of reduced climbazole.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated oxides, while reduction can produce deuterated alcohols or amines. Substitution reactions can lead to a variety of deuterated derivatives depending on the nucleophiles used.

Scientific Research Applications

Climbazole-d4 is widely used in scientific research due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Some key applications include:

Mechanism of Action

Climbazole-d4 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Climbazole-d4 is similar to other azole antifungals such as ketoconazole, clotrimazole, and miconazole. These compounds share a common mechanism of action, targeting the lanosterol 14α-demethylase enzyme. this compound’s deuterated nature makes it unique for research purposes, providing more detailed insights into its pharmacokinetics and metabolic pathways. Similar compounds include:

  • Ketoconazole
  • Clotrimazole
  • Miconazole
  • Fluconazole
  • Itraconazole

These compounds are also used in the treatment of fungal infections but may differ in their spectrum of activity, pharmacokinetics, and side effect profiles .

Properties

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675772
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185117-79-6
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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